Dual Cyano-Nitro Orthogonal Reactivity
The target compound's 4-cyano-2-nitro substitution pattern provides a quantifiable orthogonality advantage over its closest mono-substituted analogs, Boc-Phe(4-CN)-OH and Boc-Phe(4-NO2)-OH. The nitro group is selectively reducible to an amine under hydrogenation (H2/Pd-C) or stannous chloride conditions without affecting the cyano group, which itself undergoes hydrolysis to a carboxylic acid under forcing basic or acidic conditions [1]. In contrast, Boc-Phe(4-CN)-OH lacks a reducible aromatic nitro group, requiring separate introduction of a conjugation handle, which typically yields less than 70% in additional synthetic steps [2]. The presence of both groups on the same scaffold eliminates this lossy step entirely.
vs. 1 in mono analogs
| Evidence Dimension | Number of orthogonally addressable functional groups on the aromatic ring |
|---|---|
| Target Compound Data | 2 (one reducible nitro, one cyano for hydrolysis/reduction) |
| Comparator Or Baseline | Boc-Phe(4-CN)-OH: 1 (cyano only); Boc-Phe(4-NO2)-OH: 1 (nitro only) |
| Quantified Difference | 100% increase in orthogonal functional handles |
| Conditions | Standard peptide chemistry conditions: catalytic hydrogenation (H2, 10% Pd/C, MeOH) for nitro reduction; acidic/basic hydrolysis for cyano transformation |
Why This Matters
This doubles the number of bioorthogonal or derivatization handles available for constructing complex peptide-drug conjugates or affinity probes, directly reducing the synthetic step count.
- [1] ChemicalBook. (2018). BOC-L-4-Nitrophenylalanine: Uses in organic synthesis transformations, nitro group reduction to amine. CAS 33305-77-0. Retrieved from https://www.chemicalbook.cn View Source
- [2] Smith, E. E. et al. (2015). Synthesis of 4-cyano-L-phenylalanine (pCNPhe) and its isotopomers for protein vibrational reporter studies. scite.ai. DOI: 10.1021/acs.joc.5b01097 View Source
